![molecular formula C16H16O3 B6401629 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% CAS No. 1261894-19-2](/img/structure/B6401629.png)
4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95%
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Overview
Description
4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% (4-EPMB) is a synthetic organic compound with a wide range of applications in the pharmaceutical and chemical industries. 4-EPMB is used as an intermediate in the synthesis of a variety of drugs and other compounds. It is also used in the synthesis of pharmaceuticals, dyes, and other compounds. 4-EPMB has been studied extensively for its potential therapeutic applications, and it has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% is not fully understood. However, it is believed to act as a non-selective inhibitor of several enzymes, such as cyclooxygenase, lipoxygenase, and tyrosine kinase. Additionally, 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% has been found to inhibit the activity of several transcription factors, including NF-κB, AP-1, and STAT3.
Biochemical and Physiological Effects
4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antifungal, and antibacterial activities. Additionally, 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% has been found to inhibit the growth of some cancer cell lines, and to reduce the levels of amyloid-β peptide in the brain. 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of several transcription factors.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% in laboratory experiments is its high purity and availability. Additionally, 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% is relatively inexpensive and easy to synthesize. However, there are some limitations to using 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% in laboratory experiments. For example, 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% can be toxic at high concentrations, and it can be difficult to control the concentration of the compound in experiments. Additionally, the effects of 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% may vary depending on the experimental conditions, such as pH, temperature, and the presence of other compounds.
Future Directions
Future research on 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% could focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications. Additionally, further research could focus on the development of more efficient methods of synthesis, and the optimization of the conditions for the use of 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% in laboratory experiments. Additionally, future research could focus on the development of novel compounds based on the structure of 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95%, and the exploration of its potential use in other fields, such as biotechnology and nanotechnology.
Synthesis Methods
4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% can be synthesized using a variety of methods. The most common method is the condensation of 3-ethoxybenzaldehyde and 3-methylbenzoic acid in the presence of an acid catalyst. This reaction produces 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% in high yields. Other methods of synthesis include the reaction of 3-ethoxybenzaldehyde with 3-methylbenzoyl chloride in the presence of a base catalyst, and the reaction of 3-ethoxybenzaldehyde with 3-methylbenzoyl chloride in the presence of a palladium catalyst.
Scientific Research Applications
4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% has been studied extensively for its potential therapeutic applications. It has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, antifungal, and antibacterial activities. 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of some cancer cell lines. Additionally, 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to reduce the levels of amyloid-β peptide in the brain.
properties
IUPAC Name |
4-(3-ethoxyphenyl)-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-3-19-14-6-4-5-12(10-14)15-8-7-13(16(17)18)9-11(15)2/h4-10H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFNZGCYLXKLIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690011 |
Source
|
Record name | 3'-Ethoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261894-19-2 |
Source
|
Record name | 3'-Ethoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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